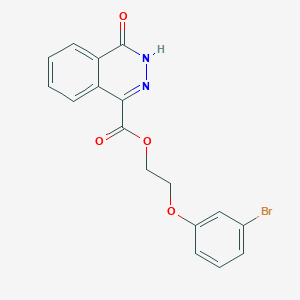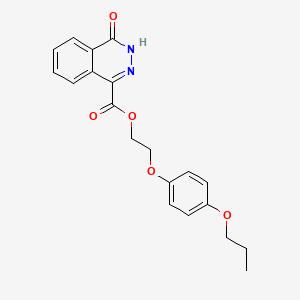![molecular formula C15H16N2O5 B7537311 [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in inflammation and pain pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be easily purified. However, one of the major limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One potential direction is to further explore its potential use as an anti-inflammatory and analgesic agent. Another potential direction is to investigate its potential use in cancer treatment, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction between 4-hydroxyphthalic acid and 2-(2-methylpropan-2-yl)oxyacetyl chloride in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-15(2,3)22-11(18)8-21-14(20)12-9-6-4-5-7-10(9)13(19)17-16-12/h4-7H,8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNVVRJHKZMSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)



![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)